1,2-Thiazepin-3(2H)-one, 2,4,7-triphenyl-
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Overview
Description
1,2-Thiazepin-3(2H)-one, 2,4,7-triphenyl- is a heterocyclic compound that contains a seven-membered ring with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Thiazepin-3(2H)-one, 2,4,7-triphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a thiol with an amine in the presence of a suitable oxidizing agent to form the thiazepine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,2-Thiazepin-3(2H)-one, 2,4,7-triphenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive molecule in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Thiazepin-3(2H)-one, 2,4,7-triphenyl- would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Thiazepin-3(2H)-one: Without the triphenyl groups, this compound might have different reactivity and applications.
Thiazepine derivatives: Other derivatives with different substituents on the ring.
Properties
CAS No. |
62616-46-0 |
---|---|
Molecular Formula |
C23H17NOS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2,4,7-triphenylthiazepin-3-one |
InChI |
InChI=1S/C23H17NOS/c25-23-21(18-10-4-1-5-11-18)16-17-22(19-12-6-2-7-13-19)26-24(23)20-14-8-3-9-15-20/h1-17H |
InChI Key |
KDFBZODFWKARLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(SN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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